![molecular formula C10H10N4 B1266188 2,4-Diamino-5-phenylpyrimidine CAS No. 18588-49-3](/img/structure/B1266188.png)
2,4-Diamino-5-phenylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2,4-diamino-5-phenylpyrimidine often involves multistep chemical reactions starting from simple precursors. A notable example is the preparation of 2,4-diamino-5-(4'-benzylamino)- and 2,4-diamino-5-[4'-(N-methylbenzylamino)-3'-nitrophenyl]-6-ethylpyrimidines. These compounds are synthesized through reactions involving chloro- or fluoro-nitrophenyl-ethylpyrimidine with various substituted benzylamine or N-methylbenzylamine derivatives. Such synthetic routes highlight the versatility of the pyrimidine core for functionalization and the introduction of various substituents to modulate its biological activity (Robson et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied extensively through crystallographic methods. For instance, the crystal structure of 2,4-diamino-5-(n-hexyl)-6-methylpyrimidine and its analogs provides insights into the conformational preferences and intermolecular interactions of these molecules. Such structural analyses are crucial for understanding the relationship between the structure of pyrimidine derivatives and their biological or physicochemical properties (Sutton & Cody, 1988).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions that enable the synthesis of complex molecules with potential therapeutic applications. For example, these compounds can undergo reactions with guanidine to afford pyrido[2,3-d]pyrimidines, which are inhibitors of dihydrofolate reductase, a key enzyme in the folate metabolic pathway. This highlights the chemical reactivity of the pyrimidine moiety and its utility in medicinal chemistry (Gangjee et al., 1999).
Scientific Research Applications
Antiviral Activity
- Synthesis of Antiviral Compounds : 2,4-Diamino-5-phenylpyrimidine derivatives have been synthesized and evaluated for their antiviral properties. For instance, Hocková et al. (2003) synthesized 5-substituted derivatives of 2,4-diaminopyrimidine, finding significant inhibitory effects on retrovirus replication in cell culture, including HIV and Moloney murine sarcoma virus (Hocková et al., 2003).
Antibacterial Agents
- Development of Antibacterial Agents : Research has been conducted on 2,4-Diamino-5-benzylpyrimidines as potential antibacterial agents. Rauckman and Roth (1980) explored the electrophilic substitution of 2,4-diaminopyridine to produce derivatives with potential as dihydrofolate reductase inhibitors, a key target in antibacterial drug development (Rauckman & Roth, 1980).
Inhibitors of Dihydrofolate Reductase
- Inhibition of Dihydrofolate Reductase : Several studies have focused on the inhibition of dihydrofolate reductase (DHFR) by this compound derivatives. For example, Gangjee et al. (2004) synthesized 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as DHFR inhibitors, showing potency against pathogens affecting AIDS patients (Gangjee et al., 2004).
properties
IUPAC Name |
5-phenylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWRUJASRBHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171805 | |
Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18588-49-3 | |
Record name | 5-Phenyl-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18588-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-5-phenylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIAMINO-5-PHENYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 2,4-diamino-5-phenylpyrimidine derivatives?
A: 2,4-Diamino-5-phenylpyrimidines act as inhibitors of dihydrofolate reductase (DHFR) [, ]. DHFR is a key enzyme in the folate cycle, essential for the synthesis of tetrahydrofolate, a cofactor required for nucleotide biosynthesis. Inhibiting DHFR disrupts DNA synthesis and ultimately leads to cell death.
Q2: How does the structure of this compound influence its teratogenic and embryotoxic effects?
A: Research indicates that the length of the alkyl radical at the 6-position of the this compound molecule plays a significant role in its teratogenic and embryotoxic effects. Specifically, the derivative with an ethyl group at this position demonstrated the most potent damaging effects []. This suggests that even subtle structural modifications can significantly impact the compound's toxicity profile in developing organisms.
Q3: What are the potential advantages of targeting Mycobacterium tuberculosis DHFR with this compound derivatives?
A: Developing selective inhibitors for Mycobacterium tuberculosis DHFR is a promising strategy for combating tuberculosis, particularly drug-resistant strains []. By focusing on the 5-phenyl group and incorporating modifications to increase lipophilicity, researchers aim to enhance binding affinity to the bacterial enzyme while minimizing interactions with the human DHFR, thereby reducing potential side effects.
Q4: Can you provide an example of how researchers are exploring structure-activity relationships (SAR) to optimize the properties of this compound derivatives?
A: One research project investigated synthesizing various this compound analogues by reacting a common precursor with different aromatic and aliphatic amines []. This approach aimed to introduce structural diversity at a specific position in the molecule and evaluate its impact on DHFR inhibitory activity, selectivity for the Mycobacterium tuberculosis enzyme, and other pharmacological properties. By systematically analyzing the relationship between structural modifications and biological activity, researchers can identify promising lead compounds for further development.
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